molecular formula C13H20N4OS B11449371 2-(ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11449371
M. Wt: 280.39 g/mol
InChI Key: FZWACKPAFNTKCO-UHFFFAOYSA-N
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Description

2-(Ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative characterized by three key substituents:

  • Ethylthio group at position 2.
  • Methyl group at position 3.
  • Pentyl chain at position 5.

The ethylthio and pentyl substituents likely enhance lipophilicity, influencing membrane permeability and pharmacokinetic properties .

Properties

Molecular Formula

C13H20N4OS

Molecular Weight

280.39 g/mol

IUPAC Name

2-ethylsulfanyl-5-methyl-6-pentyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C13H20N4OS/c1-4-6-7-8-10-9(3)14-12-15-13(19-5-2)16-17(12)11(10)18/h4-8H2,1-3H3,(H,14,15,16)

InChI Key

FZWACKPAFNTKCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C2N=C(NN2C1=O)SCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through various methods. One common approach involves the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles . This method includes the conjugated aza-addition of the endo-nucleophilic center of triazole to imide, followed by the recyclization of the intermediate to triazolo[1,5-a]pyrimidine .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NaOCl, MnO2, Pb(OAc)4

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key analogues and their substituent differences:

Compound Name Position 2 Position 5 Position 6 Biological/Physical Notes Reference
Target compound Ethylthio Methyl Pentyl High lipophilicity; potential CNS activity -
2-(Benzylthio)-5-methyl-6-(3-methylbutyl)-triazolo[1,5-a]pyrimidin-7(4H)-one Benzylthio Methyl 3-Methylbutyl Water solubility: 1.1 µg/mL (pH 7.4)
2-Amino-6-(3-chlorobenzyl)-5-ethyl-triazolo[1,5-a]pyrimidin-7(4H)-one Amino Ethyl 3-Chlorobenzyl Synthesized via BMIM-PF6; 21% yield
5-(Chloromethyl)-2-(4-methoxyphenyl)-triazolo[1,5-a]pyrimidin-7(3H)-one (S1-TP) 4-Methoxyphenyl Chloromethyl - Electrochemically active; drug candidate
PP796 (Emetic agent) Amino Methyl Propyl FAO-registered emetic; CAS 27277-00-5

Key Observations :

  • Position 2: Replacement of ethylthio with benzylthio (as in ) increases molecular weight and may reduce water solubility.
Physicochemical Properties
Property Target Compound 2-(Benzylthio)-5-methyl-6-(3-methylbutyl)-analogue PP796
Molecular Weight ~351.5 g/mol 342.5 g/mol 222.3 g/mol
Water Solubility Predicted low 1.1 µg/mL (pH 7.4) Not reported
Lipophilicity (LogP) High (pentyl) High (benzylthio + 3-methylbutyl) Moderate (propyl)

Insights :

  • The pentyl group in the target compound likely results in lower solubility compared to PP796 but higher than benzylthio analogues .

Biological Activity

The compound 2-(ethylthio)-5-methyl-6-pentyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a member of the triazolo-pyrimidine family, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of a triazole ring fused with a pyrimidine moiety. The molecular formula is C12H16N4SC_{12}H_{16}N_4S, and its structural formula can be represented as follows:

Structural Formula C2H5SC5H3N4O\text{Structural Formula }C_2H_5S-C_5H_3N_4O

Research indicates that compounds in the triazolo[1,5-a]pyrimidine class may exert their biological effects through various mechanisms:

  • AXL Receptor Inhibition : Similar compounds have been shown to inhibit AXL receptor tyrosine kinase function. This inhibition is significant in the context of cancer treatment, as AXL is implicated in tumor progression and metastasis .
  • Antimicrobial Activity : Studies suggest that triazolo derivatives possess antimicrobial properties, making them potential candidates for treating infections .

Anticancer Properties

A study focused on the anticancer properties of triazolo compounds found that they could significantly reduce cell viability in various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cell survival .

Antimicrobial Effects

In antimicrobial evaluations, compounds similar to this compound exhibited activity against several bacterial strains. The minimum inhibitory concentrations (MIC) were determined in vitro, showcasing effectiveness comparable to standard antibiotics .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Cancer Cell Lines : In vitro tests on breast cancer and lung cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers .
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that this compound inhibited growth at concentrations lower than those required for conventional treatments. This suggests its potential as an alternative antimicrobial agent .

Data Table: Biological Activity Summary

Activity TypeEffectivenessMechanism of Action
AnticancerSignificant reduction in cell viabilityAXL receptor inhibition; apoptosis induction
AntimicrobialEffective against multiple strainsDisruption of bacterial cell wall synthesis

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